1-Methyl-2-nitro-4-(perfluoroethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c1-5-2-3-6(4-7(5)15(16)17)8(10,11)9(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCYVILQCXMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709764 | |
| Record name | 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134302-31-1 | |
| Record name | 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 2 Nitro 4 Perfluoroethyl Benzene and Its Precursors
Historical Development of Aromatic Perfluoroalkylation Techniques
The journey to efficiently synthesize perfluoroalkylated arenes has been marked by a progression from harsh, radical-based methods to more refined and selective catalytic systems.
Early Strategies Involving Organometallic and Radical Reagents
The earliest forays into aromatic perfluoroalkylation date back to the 1960s. nih.govacs.org These initial methods often relied on the generation of highly reactive perfluoroalkyl radicals from sources like perfluoroalkyl iodides. These radicals, characterized by their electrophilic nature, could then attack aromatic rings. cdnsciencepub.com Common methods for generating these radicals involved thermal initiators (e.g., benzoyl peroxide), electron-transfer reactions, or photochemical activation. cdnsciencepub.com
One prominent early method was the sulfinatodehalogenation reaction, which uses reagents like sodium dithionite (Na₂S₂O₄) to generate perfluoroalkyl radicals from perfluoroalkyl halides. researchgate.net These radicals would then substitute hydrogen atoms on electron-rich aromatic compounds. researchgate.netacs.org While groundbreaking, these radical reactions often suffered from a lack of regioselectivity and required harsh conditions, limiting their application to complex molecules. wikipedia.org
Metals such as copper, zinc, and iron were also employed in these early stages, primarily to facilitate the generation of the perfluoroalkyl radical from a halide source rather than participating directly in the bond-forming step. cdnsciencepub.comconicet.gov.ar For example, the reaction of anilines with perfluoroalkyl iodides could be achieved in the presence of copper(I) oxide, leading to perfluoroalkylation at the ortho and para positions. researchgate.net
Evolution of Nucleophilic Routes for Perfluoroalkylation
Historically, direct nucleophilic attack by a perfluoroalkyl anion onto an unactivated aromatic C-H bond was considered unfeasible due to the electron-rich nature of the arene. The evolution of nucleophilic routes required innovative strategies to activate the aromatic ring. A significant breakthrough in this area was the use of (η⁶-arene)tricarbonylchromium complexes. rsc.org This approach activates the arene π-system, making it susceptible to nucleophilic attack. Perfluoroalkyl anions, generated from reagents like Me₃SiRF and a fluoride source, can then attack the arene ligand under mild conditions. The resulting negatively charged intermediate, an analogue of a Meisenheimer complex, can be oxidized in a one-pot reaction to yield the desired perfluoroalkyl arene. rsc.org This method represented a major conceptual advance, enabling the first direct nucleophilic C-H perfluoroalkylation of aromatic compounds.
Targeted Introduction of the Perfluoroethyl Moiety
Synthesizing a specific isomer like 1-methyl-2-nitro-4-(perfluoroethyl)benzene requires precise control over the introduction of the perfluoroethyl group. Modern methods offer greater regioselectivity and milder conditions compared to early radical approaches.
Copper-Mediated Perfluoroalkylation Approaches
Copper-mediated cross-coupling reactions are among the most robust and widely used methods for forming aryl–perfluoroalkyl bonds. The foundational reaction in this class is the Ullmann condensation, first reported in 1901, which traditionally involves the coupling of two aryl halides using a stoichiometric amount of copper at high temperatures. wikipedia.orgmdpi.com
Modern advancements have transformed this reaction into a versatile catalytic process. The first copper-promoted perfluoroalkylation of aromatic halides was reported in 1968. conicet.gov.ar A common strategy involves the reaction of an aryl halide (typically an iodide or bromide) with a copper-perfluoroalkyl species. These [(phen)CuRF] reagents, where 'phen' is a phenanthroline ligand, are stable, pre-formed complexes that can effectively transfer a perfluoroalkyl group, including perfluoroethyl (C₂F₅), to an aryl substrate. nih.govacs.org This method has been successfully applied to a range of aryl bromides, which are often more accessible and affordable than aryl iodides. nih.gov The use of directing groups on the aryl halide can further enhance reactivity, enabling the fluoroalkylation of otherwise unreactive aryl bromides and chlorides. nih.gov
For the synthesis of a precursor to the target molecule, such as 4-(perfluoroethyl)toluene, this method could be applied to 4-iodotoluene or 4-bromotoluene.
Table 1: Examples of Copper-Mediated Perfluoroethylation of Aryl Halides This table is interactive. You can sort and filter the data.
| Aryl Halide | Copper Reagent | Yield (%) | Reference |
|---|---|---|---|
| 1-Iodo-4-methylbenzene | [(phen)CuCF₂CF₃] | Good | nih.gov, acs.org |
| 1-Bromo-4-nitrobenzene | [(phen)CuCF₂CF₃] | 85 | acs.org |
| 2-Bromopyridine | [(phen)CuCF₂CF₃] | 94 | acs.org |
Directed Cycloaddition Methodologies for Fluoroalkyl Aromatic Construction
An alternative to functionalizing a pre-existing aromatic ring is to construct the ring itself with the desired substitution pattern. [2+2+2] cycloaddition reactions of alkynes, catalyzed by transition metals, are a powerful tool for rapidly building highly substituted benzene (B151609) rings. nih.gov However, controlling the chemoselectivity when using three different alkynes can be challenging. nih.gov
A more recent and regiocontrolled approach involves boron-directed cycloadditions. nih.govacs.org This strategy allows for the mild and regioselective synthesis of fluoroalkyl-substituted arenes. The final position of the fluoroalkyl group is determined by the reaction setup rather than the inherent electronic preferences of the ring, offering a complementary route to traditional methods. nih.gov This methodology involves a BCl₃-promoted cycloaddition, providing access to various fluoroalkyl-substituted benzene derivatives, which can be further modified via their carbon-boron bond. nih.govacs.org
Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorinated Aromatics
The Nucleophilic Aromatic Substitution (SNAr) mechanism provides a direct pathway to introduce substituents onto an activated aromatic ring. wikipedia.org Unlike most aromatic rings which are nucleophilic, rings bearing strong electron-withdrawing groups become electrophilic enough to undergo nucleophilic attack. wikipedia.org
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a good leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgimperial.ac.uk The negative charge of this complex is delocalized, particularly by electron-withdrawing groups at the ortho and para positions. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, restoring aromaticity.
For this mechanism to be effective, three conditions must be met:
The aromatic ring must be substituted with at least one strong electron-withdrawing group (e.g., a nitro group, -NO₂). youtube.comyoutube.com
There must be a good leaving group (e.g., a halide) on the ring. Fluoride is often the best leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic for the initial nucleophilic attack, which is the rate-determining step. youtube.com
The leaving group must be positioned ortho or para to the electron-withdrawing group to allow for effective resonance stabilization of the Meisenheimer intermediate. wikipedia.orgyoutube.com
A plausible, albeit less common, route to this compound using this strategy could involve the reaction of a substrate like 4-fluoro-1-methyl-2-nitrobenzene with a suitable perfluoroethyl nucleophile. The nitro group at the 2-position would activate the ring for nucleophilic attack at the 4-position, where the fluorine atom serves as the leaving group.
Table 2: Summary of Key Synthetic Strategies This table is interactive. You can sort and filter the data.
| Methodology | Key Features | Typical Precursors | Potential Application for Target Synthesis |
|---|---|---|---|
| Radical Perfluoroalkylation | Early method; uses radical initiators; often lacks regioselectivity. | Electron-rich arenes, perfluoroalkyl iodides. | Perfluoroethylation of toluene (B28343) (yields isomer mixture). |
| Copper-Mediated Coupling | High efficiency and regioselectivity; uses aryl halides. | 4-Iodo/bromotoluene, perfluoroethyl copper reagents. | Synthesis of 4-(perfluoroethyl)toluene precursor, followed by nitration. |
| Directed Cycloaddition | Builds the aromatic ring; excellent regiocontrol. | Alkynes, dienes. | Construction of the substituted benzene ring from smaller fragments. |
| SNAr Reaction | Requires activated ring with electron-withdrawing group. | 4-Fluoro-1-methyl-2-nitrobenzene, C₂F₅⁻ source. | Direct introduction of C₂F₅ group onto a pre-functionalized nitro-toluene ring. |
Role of Activating Groups in SNAr Processes
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for modifying aromatic rings, particularly those rendered electron-deficient by specific substituents. Unlike typical aromatic compounds which are nucleophilic, the presence of potent electron-withdrawing groups (EWGs) can activate the ring, making it susceptible to attack by nucleophiles. chemistrysteps.com This process is distinct from SN1 and SN2 reactions, as it occurs at an sp2-hybridized carbon and involves a two-step addition-elimination mechanism. wikipedia.org
The quintessential activating groups for SNAr are nitro (-NO₂) groups, though others like cyano (-CN) and acyl groups also serve this function. wikipedia.org These groups activate the aromatic ring by inductively and resonantly withdrawing electron density. For the SNAr mechanism to be effective, the EWG must be positioned ortho or para to the leaving group (such as a halide). chemistrysteps.com This specific orientation is necessary for the stabilization of the anionic intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon atom bearing the leaving group. wikipedia.org The negative charge of this complex can be delocalized onto the electron-withdrawing group through resonance, a stabilization that is not possible if the group is in the meta position.
The reaction rate is also influenced by the nature of the leaving group. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. chemistrysteps.com Consequently, more electronegative halogens, which enhance the electrophilicity of the ipso-carbon, lead to faster reactions. This results in a leaving group ability order of F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.comnih.gov The highly polar carbon-fluorine bond strongly attracts nucleophiles, accelerating the formation of the transition state. nih.gov
Regioselective Nitration of Methyl- and Perfluoroethyl-Substituted Benzenes
The synthesis of this compound likely proceeds through the nitration of a precursor, 4-(perfluoroethyl)toluene. This reaction is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic properties of the substituents already present on the benzene ring.
Electrophilic Aromatic Nitration Mechanisms
Electrophilic aromatic nitration is a fundamental process for introducing a nitro group onto a benzene ring. The mechanism involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺). nih.gov This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. nih.govma.edu
The mechanism proceeds in two main steps:
Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base, such as a water molecule or the HSO₄⁻ ion, removes a proton from the carbon atom that was attacked by the nitronium ion. This restores the aromatic π-system and yields the nitroaromatic product. ma.edu
Influence of Existing Substituents on Nitration Regioselectivity
When a benzene ring already has substituents, they determine the position of the incoming electrophile. These directing effects are a consequence of both inductive and resonance effects, which alter the electron density at the ortho, meta, and para positions. ma.edu Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing).
In the case of nitrating the precursor 4-(perfluoroethyl)toluene, two substituents are present:
Methyl Group (-CH₃): This is an activating group that donates electron density primarily through hyperconjugation. It directs incoming electrophiles to the ortho and para positions.
Perfluoroethyl Group (-C₂F₅): This is a powerful deactivating group due to the strong inductive electron withdrawal by the numerous fluorine atoms. Like other deactivating groups (except halogens), it directs incoming electrophiles to the meta position. masterorganicchemistry.com
In 4-(perfluoroethyl)toluene, the methyl and perfluoroethyl groups are para to each other. The directing effects of these two groups are therefore superimposed:
The methyl group at C1 activates the C2, C6 (ortho) and C4 (para) positions. Since C4 is already occupied, it strongly directs towards C2 and C6.
The perfluoroethyl group at C4 deactivates the entire ring but directs incoming electrophiles to the positions meta to it, which are C2 and C6.
Both the activating methyl group and the deactivating perfluoroethyl group direct the incoming nitronium ion to the same positions (C2 and C6). This reinforcement of directing effects leads to a highly regioselective reaction, yielding this compound as the major product.
Methyl Group Introduction and Functionalization in the Aromatic Framework
Methodologies for Installing Methyl Groups on Aromatic Rings
The introduction of a methyl group is a pivotal step in the synthesis of many aromatic compounds. researchgate.net Several methodologies exist for this transformation, each with its own advantages and limitations.
| Methodology | Reagents & Catalysts | Description | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Methyl halide (e.g., CH₃Cl), Lewis acid (e.g., AlCl₃) | An electrophilic aromatic substitution where a methyl carbocation or a related complex is generated and attacks the aromatic ring. mdpi.com | Uses readily available and inexpensive reagents. | Prone to polyalkylation; the product is more reactive than the starting material. Not effective on strongly deactivated rings. |
| Cross-Coupling Reactions | Aryl halide/triflate, Organometallic methyl reagent (e.g., CH₃-B(OH)₂, CH₃-ZnCl), Palladium or Nickel catalyst | A metal-catalyzed reaction that forms a C-C bond between the aromatic ring and the methyl group. google.com | High functional group tolerance and excellent regioselectivity. | Requires pre-functionalized starting materials; organometallic reagents can be sensitive. |
| C-H Activation/Methylation | Aromatic compound, Methylating agent (e.g., MeBF₃K, TBHP), Metal catalyst (e.g., Pd, Ni, Rh) | A modern approach where a C-H bond on the aromatic ring is directly converted to a C-C bond with a methyl group, often guided by a directing group. researchgate.netrsc.org | Atom-economical; allows for late-stage functionalization without pre-activation. rsc.org | Can require specific directing groups; catalyst and reagent costs can be high. |
| Reduction of Carbonyls | Aryl aldehyde/ketone, Reducing agent (e.g., Zn(Hg)/HCl - Clemmensen; H₂NNH₂/KOH - Wolff-Kishner) | A two-step process where an acyl group is first installed via Friedel-Crafts acylation, followed by reduction of the carbonyl to a methylene (CH₂) or methyl group. | Avoids polyalkylation issues common to Friedel-Crafts alkylation. | Requires multiple synthetic steps; harsh reaction conditions may not be compatible with all functional groups. |
Functionalization of Methyl Groups in Fluorinated Nitroaromatic Systems
Once installed, the methyl group on a fluorinated nitroaromatic ring is not inert. Its benzylic protons can be targeted for further chemical transformations. The presence of strong electron-withdrawing groups like nitro and perfluoroethyl can significantly influence the reactivity of these C-H bonds.
A primary pathway for functionalization is through benzylic halogenation. For instance, the methyl group of an electron-deficient methylated aromatic compound can be brominated using agents like bromine or hydrobromic acid, often in the presence of an initiator or under photochemical conditions. google.com This reaction proceeds via a radical mechanism to form a benzyl bromide derivative.
R-CH₃ + Br₂ → R-CH₂Br + HBr (where R = 2-nitro-4-(perfluoroethyl)phenyl)
This resulting benzyl bromide is a versatile intermediate. As a benzylic halide, it is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, such as:
Hydroxide (-OH) to form a benzyl alcohol.
Cyanide (-CN) to form a benzyl nitrile, which can be further hydrolyzed to a carboxylic acid.
Alkoxides (-OR) to form benzyl ethers.
Another key functionalization is the oxidation of the methyl group. Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. This transformation provides a route to synthesize aromatic carboxylic acids, which are valuable building blocks in organic synthesis. However, the strongly deactivating nature of the nitro and perfluoroethyl groups on the ring can make the methyl group more resistant to oxidation compared to the methyl group on toluene.
Development of Novel and Sustainable Synthetic Routes
"Greener" Approaches to Fluorinated Aromatic Synthesis
Traditional methods for the synthesis of fluorinated aromatics often involve harsh reagents and generate significant amounts of waste. In contrast, modern "greener" approaches focus on the use of solid acid catalysts and solvent-free conditions to improve the environmental footprint of these syntheses.
One promising strategy involves the nitration of fluorotoluenes using solid acid catalysts with nitric acid as the nitrating agent. This method offers a highly regioselective, clean, and environmentally friendly alternative to conventional processes, simplifying the work-up procedure. For instance, the nitration of various fluorotoluene isomers has been successfully carried out in the liquid phase under mild conditions using catalysts such as Fe/Mo/SiO₂, MoO₃/SiO₂, and H-beta, which have demonstrated high conversion and selectivity due to their acidity soton.ac.uk. A key advantage of this approach is the potential for catalyst recycling. Studies on the nitration of 3-fluorotoluene with the H-beta catalyst have shown no significant loss of conversion or selectivity even after five cycles, highlighting the stability and reusability of the catalyst soton.ac.uk.
Another green nitration technique utilizes a mixed catalyst of lithium, molybdenum, and ytterbium on silica (B1680970) gel with nitric acid under solvent-free conditions. This method is advantageous as the catalyst can be easily recovered from the aqueous layer by heating and reused in subsequent reactions, further enhancing its sustainability nih.gov.
The use of dinitrogen pentoxide (N₂O₅) in dichloromethane has also been explored as a selective nitrating agent for toluene. This method proceeds in high yield (95%) with a mild and controllable exothermic effect, and it avoids side oxidation reactions researchgate.net. Research has shown that this nitrating system can significantly reduce the formation of undesired meta-isomers, which is a common issue in traditional nitration methods researchgate.net.
Below is a data table summarizing the "greener" approaches for the nitration of toluene and its derivatives.
| Catalyst/Reagent System | Substrate | Key Advantages |
| Solid Acid Catalysts (e.g., Fe/Mo/SiO₂, MoO₃/SiO₂, H-beta) | Fluorotoluenes | High regioselectivity, catalyst recyclability, clean reaction, simple work-up soton.ac.uk. |
| Mixed Catalyst (Li, Mo, Yb on Silica Gel)/HNO₃ | Arenes | Solvent-free conditions, easy catalyst recovery and reuse nih.gov. |
| N₂O₅/Dichloromethane | Toluene | High yield, high selectivity (low meta-isomer formation), mild exotherm, no side oxidation researchgate.net. |
Streamlined Multi-Step Syntheses for Enhanced Efficiency
Continuous flow nitration has been successfully applied to various aromatic compounds, demonstrating improved safety profiles and selectivities. The precise control over reaction parameters in a flow system minimizes the risk of runaway reactions, a significant concern in highly exothermic nitration processes vapourtec.com. For example, the nitration of toluene has been extensively studied in continuous flow systems, often using mixed acids (HNO₃/H₂SO₄) in microreactors. These systems allow for rapid and safe reactions with high conversion rates google.comewadirect.com. The use of fuming nitric acid in a commercially available flow reactor has also been demonstrated for the nitration of aromatic materials, resulting in higher quality products vapourtec.comresearchgate.net.
Multi-step continuous flow synthesis combines several reaction steps into a single, uninterrupted process, eliminating the need for isolation and purification of intermediates. This approach has been utilized for the synthesis of various nitro-containing compounds. For instance, a two-step continuous-flow protocol has been developed for the synthesis of β-nitrostyrene derivatives and their subsequent reactions using heterogeneous catalysts nih.govelsevierpure.com. This method allows for the continuous production of the target compounds for extended periods with high selectivity nih.govelsevierpure.com.
The integration of in-line purification techniques, such as the use of solid-supported scavengers, further enhances the efficiency of multi-step flow synthesis by removing unwanted byproducts and reagents from the reaction stream umontreal.ca. This approach has been successfully employed in the synthesis of triazoles, where three chemical transformations were performed sequentially in a flow system with integrated purification steps umontreal.ca.
The following table provides an overview of streamlined multi-step synthesis approaches relevant to the preparation of nitrated aromatic compounds.
| Methodology | Key Features |
| Continuous Flow Nitration | Enhanced safety, precise temperature and stoichiometry control, improved reproducibility, potential for automation vapourtec.com. |
| Multi-Step Continuous Flow Synthesis | Combination of multiple reaction steps into a single continuous operation, elimination of intermediate isolation, increased efficiency umontreal.caresearchgate.net. |
| Flow Chemistry with Heterogeneous Catalysts | Use of solid-supported catalysts for easy separation and continuous operation, high selectivity over extended periods nih.govelsevierpure.com. |
| Integrated In-line Purification | Removal of byproducts and unreacted reagents in a continuous manner, leading to cleaner product streams umontreal.ca. |
Chemical Reactivity and Transformation Studies of 1 Methyl 2 Nitro 4 Perfluoroethyl Benzene
Transformations of the Nitro Group
The nitro group is a versatile functional moiety that can be readily introduced into aromatic rings and subsequently converted into various other important functional groups. The reduction of the nitro group is a particularly significant transformation.
Selective Reduction of the Nitro Moiety to Amino Analogs
The reduction of nitroaromatic compounds to their corresponding amino derivatives is a fundamental reaction in organic synthesis. jsynthchem.com Aromatic amines are crucial intermediates in the production of a wide range of commercially important products, including dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com
The selective reduction of the nitro group in 1-Methyl-2-nitro-4-(perfluoroethyl)benzene to 2-amino-5-(perfluoroethyl)toluene is a key transformation. This process requires a careful choice of reagents and reaction conditions to avoid the reduction of other functional groups that may be present in the molecule. jrfglobal.com The development of efficient and selective methods for nitro group reduction remains an active area of research. acs.org
The reduction of a nitro group is a complex, multi-stage process. orientjchem.org A widely accepted mechanism, first proposed by Haber, suggests two primary pathways: a direct "hydrogenation" route and an indirect "condensation" route. rsc.org
In the direct pathway, the nitroaromatic compound undergoes reduction to a nitrosobenzene (B162901) intermediate, which is then further reduced to a phenylhydroxylamine. Finally, the phenylhydroxylamine is hydrogenated to yield the corresponding aniline (B41778). rsc.orgmdpi.com
The condensation pathway involves the reaction between the nitrosobenzene and phenylhydroxylamine intermediates to form azoxy, azo, or hydrazo compounds, which are subsequently reduced to the final amine product. acs.orgnih.govmdpi.com The specific pathway and the accumulation of intermediates can be influenced by factors such as the catalyst, solvent, and reaction conditions. eurekaselect.com
Some studies have proposed alternative mechanisms. For instance, research using certain catalysts suggests that the conversion of aromatic nitro compounds to anilines may occur through the disproportionation of the corresponding hydroxylamine (B1172632) rather than direct hydrogenation. rsc.org The use of specific catalytic systems can promote this disproportionation, preventing the accumulation of hydroxylamine intermediates. rsc.org
| Pathway | Key Intermediates | Description |
|---|---|---|
| Direct Hydrogenation | Nitrosobenzene, Phenylhydroxylamine | Sequential reduction of the nitro group to the amine through intermediate stages. rsc.orgmdpi.com |
| Condensation | Azoxybenzene, Azobenzene, Hydrazo Compounds | Condensation of intermediates followed by reduction to the amine. acs.orgnih.govmdpi.com |
| Disproportionation | Hydroxylamine | Conversion of hydroxylamine to the amine, avoiding direct hydrogenation. rsc.org |
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroaromatic compounds. wikipedia.org This technique offers several advantages, including high activity, efficiency, and ease of product separation and catalyst recovery. researchgate.net A variety of catalysts and reaction conditions have been explored to achieve this transformation.
Commonly Used Catalysts:
Palladium-on-carbon (Pd/C): A versatile and commonly used catalyst for nitro group reduction. nih.gov
Raney Nickel: Another popular choice, though it can sometimes be less chemoselective. nih.gov
Platinum(IV) oxide (PtO₂): An effective catalyst for this transformation. wikipedia.org
Platinum on carbon (Pt/C): Can be used for selective reductions, especially when other sensitive functional groups are present. stackexchange.com
Lanthanide-based MOFs: Certain metal-organic frameworks containing lanthanides have shown catalytic activity for nitrobenzene (B124822) hydrogenation, with activity correlating to the Lewis acidity of the metal site. researchgate.net
The choice of solvent can also significantly impact the reaction's efficiency. Polar solvents like ethanol (B145695) have demonstrated high aniline yields in some catalytic systems. mdpi.com The reaction is typically carried out under hydrogen pressure, with temperatures ranging from room temperature to elevated temperatures depending on the catalyst and substrate. acs.orgnih.govmdpi.comresearchgate.net
| Catalyst | Reducing Agent/Conditions | Reference |
|---|---|---|
| Palladium-on-carbon (Pd/C) | H₂ gas | nih.gov |
| Raney Nickel | H₂ gas | nih.gov |
| Platinum(IV) oxide (PtO₂) | H₂ gas | wikipedia.org |
| Platinum on carbon (Pt/C) | H₂ gas (low pressure) | stackexchange.com |
| Lanthanide-based MOFs | H₂ gas, Toluene (B28343), 363 K | researchgate.net |
A significant challenge in the reduction of nitroaromatic compounds is achieving chemoselectivity, particularly when other reducible functional groups are present in the molecule. jrfglobal.com The development of methods that selectively reduce the nitro group while leaving other functionalities such as halogens, esters, amides, and nitriles intact is of great importance in synthetic chemistry. acs.orgnih.govstackexchange.com
Several catalytic systems have been developed to address this challenge. For instance, certain manganese-based catalysts have demonstrated the ability to chemoselectively reduce the nitro group in the presence of double bonds, ester groups, and amide functionalities. acs.orgnih.gov Similarly, specific iron-based catalysts can facilitate the reduction of nitroarenes to anilines under mild, base-free conditions, tolerating a broad range of other reducible groups. organic-chemistry.org
The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in solvents like ethanol or ethyl acetate (B1210297) is a well-established method for the clean reduction of aromatic nitro compounds without affecting other sensitive groups like aldehydes, ketones, esters, and nitriles. stackexchange.com Other approaches include the use of sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, which can enhance the reducing power of the borohydride and effect the transformation. jsynthchem.com
| Reagent/Catalyst | Tolerated Functional Groups | Reference |
|---|---|---|
| Manganese-based catalyst | Double bonds, esters, amides, sulfonamides | acs.orgnih.gov |
| Iron-based catalyst with formic acid | Various reducible functional groups | organic-chemistry.org |
| SnCl₂·2H₂O | Aldehydes, ketones, esters, nitriles, halogens | stackexchange.com |
| NaBH₄ / Ni(PPh₃)₄ | General nitroaromatic reduction | jsynthchem.com |
Other Electrophilic or Nucleophilic Displacements of the Nitro Group
The nitro group on an aromatic ring can also be subject to displacement reactions, although these are generally less common than reduction. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. nih.gov
Nucleophilic aromatic substitution (SNAr) of a nitro group can occur, particularly when the ring is further activated by other electron-withdrawing substituents. nih.gov Thiols, for example, are effective nucleophiles that can displace a nitro group. nih.gov However, in some cases, displacement of a nitro group from an unactivated primary or secondary nitroalkane by a powerful nucleophile like toluene-p-thiolate anion has been reported to proceed via a different mechanism. lookchem.com
Electrophilic substitution on a nitro-substituted benzene (B151609) ring is generally disfavored because the nitro group is strongly deactivating. chemguide.co.ukyoutube.com It withdraws electron density from the ring, making it less susceptible to attack by electrophiles. youtube.com If substitution does occur, it is directed to the meta position. chemguide.co.uk
Reactions Involving the Perfluoroethyl Group
The perfluoroethyl group (-C₂F₅) is a strongly electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property significantly influences the reactivity of the aromatic ring to which it is attached. Per- and polyfluoroalkyl substances (PFAS), which include compounds with perfluoroalkyl moieties, are a broad class of compounds with unique chemical properties. itrcweb.orgnih.gov
Reactions involving the perfluoroethyl group itself are less common under typical organic synthesis conditions due to the strength of the carbon-fluorine bonds. However, the presence of the perfluoroethyl group can influence reactions at other positions on the aromatic ring. For example, in nucleophilic aromatic substitution reactions, the perfluoroalkyl group can affect the regioselectivity of the reaction. researchgate.net In some instances, reactions involving the replacement of fluorine atoms in perfluoroaromatic compounds have been reported, but these typically require specific reagents and conditions. rsc.orgrsc.org
Reactivity of the Methyl Group
The methyl group (–CH₃) attached to the aromatic ring, while generally stable, offers opportunities for chemical transformation through C-H bond activation. reddit.com The reactivity of the benzylic C-H bonds in toluene and its derivatives is well-documented. msu.edu The presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro and perfluoroethyl groups in the title compound, can influence the reactivity of the methyl group. These groups decrease the electron density of the ring and can make the benzylic protons more acidic, potentially facilitating deprotonation by a strong base. researchgate.net
Recent research has focused on the functionalization of methyl arenes, demonstrating that the methyl group can serve as a handle for building more complex molecules. researchgate.netmdpi.com Methodologies include:
Deprotonative Coupling: Using a strong base to deprotonate the methyl group, forming a benzylic anion that can react with various electrophiles. researchgate.net
Transition-Metal-Catalyzed C-H Functionalization: This approach allows for the direct coupling of the methyl group with other molecules, such as alcohols or esters, to form new C-C bonds. mdpi.com
Radical Reactions: The benzylic position is susceptible to radical halogenation, which can install a handle for subsequent nucleophilic substitution reactions.
These strategies could potentially be applied to this compound to synthesize a variety of derivatives functionalized at the methyl position. nih.gov
The oxidation of the methyl group is a common transformation for toluene and its derivatives. msu.edulibretexts.org The methyl group in nitrotoluenes can be oxidized to the corresponding carboxylic acid, a reaction activated by the nitro group. oup.comwikipedia.org For example, p-nitrotoluene can be oxidized to p-nitrobenzoic acid. wikipedia.org This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under reflux conditions. studyrocket.co.uksciencemadness.org
Given this precedent, the methyl group in this compound is expected to be susceptible to oxidation. The presence of two powerful electron-withdrawing groups (nitro and perfluoroethyl) would likely facilitate this process. The expected product of such an oxidation would be 2-nitro-4-(perfluoroethyl)benzoic acid. The reaction would likely proceed through a benzaldehyde (B42025) intermediate. oup.com It is also possible to achieve partial oxidation to the corresponding aldehyde under carefully controlled conditions. wikipedia.org
Aromatic Substitution Patterns and Regioselectivity
The reactivity of the benzene ring towards aromatic substitution is profoundly influenced by the substituents it carries. libretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). masterorganicchemistry.comnumberanalytics.com Both the nitro group (–NO₂) and the perfluoroethyl group (–C₂F₅) are potent deactivating groups. minia.edu.eg
Nitro Group (–NO₂): This is a classic and strong deactivating group. It withdraws electron density from the aromatic ring through both a strong resonance effect and an inductive effect. minia.edu.eglibretexts.org The nitrogen atom bears a formal positive charge, which strongly attracts the π-electrons of the ring. minia.edu.eg
Perfluoroethyl Group (–C₂F₅): This group is strongly deactivating due to the powerful inductive effect of the highly electronegative fluorine atoms. minia.edu.eg The fluorine atoms pull electron density away from the carbon chain and, consequently, from the aromatic ring.
The presence of two such powerful deactivating groups makes the aromatic ring of this compound highly electron-deficient and therefore significantly less reactive towards electrophilic aromatic substitution (SₑAr) compared to benzene. stackexchange.comrsc.org Reactions like nitration, halogenation, or Friedel-Crafts alkylation would require very harsh conditions, if they proceed at all. stackexchange.comwikipedia.org
Conversely, these electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.orglibretexts.org Aromatic rings with strong electron-withdrawing groups can be attacked by nucleophiles, leading to the displacement of a leaving group. wikipedia.org This reactivity is enhanced when the withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orglibretexts.org
The directing effects of these groups for any potential, albeit difficult, electrophilic substitution are as follows:
Nitro Group: A strong meta-director. minia.edu.eglibretexts.org
Perfluoroethyl Group: A strong meta-director. minia.edu.eg
Methyl Group: An ortho, para-director. csbsju.edu
Table 1: Summary of Substituent Effects on Aromatic Ring Reactivity
| Substituent | Effect on Ring (Electrophilic Substitution) | Directing Influence (Electrophilic Substitution) | Effect on Ring (Nucleophilic Substitution) |
|---|---|---|---|
| -CH₃ (Methyl) | Activating | Ortho, Para | Deactivating |
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly Activating |
| -C₂F₅ (Perfluoroethyl) | Strongly Deactivating | Meta | Strongly Activating |
Directing Effects of Substituents in Electrophilic Aromatic Substitution
In the context of electrophilic aromatic substitution (EAS), the regiochemical outcome of the reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present. masterorganicchemistry.com The substituents on the this compound molecule—methyl, nitro, and perfluoroethyl groups—each exert a distinct directing influence, which collectively determines the position of attack for an incoming electrophile.
The directing effect of each substituent is summarized below:
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an electron-donating group through inductive effects and hyperconjugation. libretexts.org This donation of electron density stabilizes the cationic carbocation intermediate (also known as an arenium ion or sigma complex) formed during the reaction. libretexts.orglibretexts.org This stabilization is most effective when the positive charge is located on the carbon atom bearing the methyl group, which occurs during attack at the ortho and para positions. libretexts.orglibretexts.org Consequently, the methyl group is an ortho, para-director. minia.edu.egchemguide.co.uk In this molecule, it directs towards positions 2, 4, and 6.
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, primarily due to its strong resonance (-M) and inductive (-I) effects. youtube.combookfere.comvedantu.com It pulls electron density out of the benzene ring, which destabilizes the positively charged intermediate. quora.comsarthaks.com This deactivation is most pronounced for attack at the ortho and para positions, where resonance structures place the positive charge adjacent to the electron-withdrawing nitro group. youtube.comvedantu.comsarthaks.com As a result, the meta positions are the least deactivated and thus the favored sites of electrophilic attack. The nitro group is therefore a meta-director, pointing towards positions 4 and 6 relative to its own position (C-2). chemguide.co.ukbookfere.com
Perfluoroethyl Group (-C₂F₅): Similar to the trifluoromethyl group, the perfluoroethyl group is a strong electron-withdrawing group due to the intense inductive effect (-I) of the highly electronegative fluorine atoms. youtube.comwikipedia.org It possesses no electron-donating resonance effect. This powerful inductive withdrawal of electron density deactivates the ring, particularly at the ortho and para positions, making it a meta-director. youtube.comwikipedia.org Relative to its position at C-4, it directs incoming electrophiles to positions 2 and 6.
When considering the combined influence of these three substituents on the this compound ring, the directing effects are remarkably convergent. The open positions for substitution are C-3, C-5, and C-6. The directing vectors of all three groups point preferentially to a single position.
The following interactive table summarizes the directing effects of each substituent on the available positions of the benzene ring.
| Substituent (Position) | Type / Effect | Directs To | Effect on Position 3 | Effect on Position 5 | Effect on Position 6 |
|---|---|---|---|---|---|
| -CH₃ (C-1) | Activating, Ortho/Para-Director | 2, 4, 6 | Meta (Unfavored) | Meta (Unfavored) | Ortho (Favored) |
| -NO₂ (C-2) | Deactivating, Meta-Director | 4, 6 | Ortho (Disfavored) | Para (Disfavored) | Meta (Favored) |
| -C₂F₅ (C-4) | Deactivating, Meta-Director | 2, 6 | Ortho (Disfavored) | Ortho (Disfavored) | Meta (Favored) |
| Predicted Site of Substitution | Unlikely | Unlikely | Highly Favored |
As the analysis shows, the directing effects of the activating methyl group and the deactivating nitro and perfluoroethyl groups all align to favor electrophilic attack at the C-6 position. This convergence makes the regiochemical outcome of EAS reactions on this substrate highly predictable.
Directing Effects of Substituents in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) proceeds through a different mechanism than its electrophilic counterpart and has distinct electronic requirements. wikipedia.org The reaction is facilitated not by an electron-rich aromatic ring, but by an electron-poor one, and it requires the presence of a suitable leaving group (commonly a halide). youtube.comlibretexts.org The SNAr mechanism typically involves two steps: the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orglibretexts.org
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). youtube.com These groups are essential as they stabilize the negative charge of the Meisenheimer complex through resonance and/or induction. wikipedia.orglibretexts.org The stabilization is most effective when the EWGs are located at positions ortho or para to the leaving group. libretexts.orglibretexts.org
In this compound, the substituents have the following effects on the ring's reactivity towards nucleophiles:
Nitro Group (-NO₂) and Perfluoroethyl Group (-C₂F₅): Both the nitro and perfluoroethyl groups are powerful electron-withdrawing groups. As such, they strongly activate the aromatic ring for nucleophilic attack. youtube.comlibretexts.org An EWG activates the ortho and para positions relative to itself for nucleophilic attack. Therefore, the -NO₂ group at C-2 activates positions 1, 3, and 5, while the -C₂F₅ group at C-4 activates positions 1, 3, and 5.
Methyl Group (-CH₃): The methyl group is an electron-donating group. It increases the electron density on the ring, which deactivates it towards attack by a nucleophile. wikipedia.org
The molecule lacks a conventional leaving group like a halogen. However, under forcing conditions or with highly reactive nucleophiles, a nitro group can sometimes function as a leaving group. nih.gov If we consider the -NO₂ at position C-2 as a potential leaving group, its displacement would be strongly facilitated by the -C₂F₅ group at the para position (C-4), which can effectively stabilize the intermediate Meisenheimer complex. Conversely, the electron-donating -CH₃ group at the ortho position (C-1) would slightly disfavor the reaction.
The following interactive table summarizes the activating and deactivating effects of each substituent on the ring for a potential SNAr reaction.
| Substituent | Position | Electronic Nature | Effect on SNAr Reactivity |
|---|---|---|---|
| -CH₃ | 1 | Electron-Donating | Deactivating |
| -NO₂ | 2 | Electron-Withdrawing | Strongly Activating |
| -C₂F₅ | 4 | Electron-Withdrawing | Strongly Activating |
Computational and Theoretical Investigations
Electronic Structure and Molecular Conformation Analysis
Quantum Chemical Calculations (e.g., DFT)
No specific studies reporting quantum chemical calculations for 1-Methyl-2-nitro-4-(perfluoroethyl)benzene were found. Such studies would typically provide insights into the molecule's geometry, electronic energies, and orbital distributions, which are influenced by the interplay of the electron-donating methyl group, the electron-withdrawing nitro group, and the strongly electron-withdrawing perfluoroethyl group.
Molecular Electrostatic Potential (MEP) Mapping to Elucidate Reactivity
There are no available MEP maps for this compound. An MEP map would be instrumental in visualizing the electron density distribution and predicting sites susceptible to electrophilic and nucleophilic attack. Generally, the nitro group would create a region of positive electrostatic potential, indicating an electron-deficient area, while the aromatic ring and the methyl group would represent regions of more negative potential.
Reaction Mechanism Elucidation Through Computational Modeling
Transition State Analysis of Key Synthetic Steps
No computational studies on the transition states involved in the synthesis of this compound have been published. Transition state analysis is crucial for understanding the energy barriers and kinetics of the reactions leading to the formation of this compound.
Investigation of Reaction Pathways for Functional Group Transformations
There is a lack of published research on the computational modeling of reaction pathways for functional group transformations of this compound. Such investigations would shed light on the mechanisms of reactions like the reduction of the nitro group or further substitution on the aromatic ring.
Prediction of Structure-Reactivity Relationships
While general principles of structure-reactivity in aromatic compounds are well-established, specific quantitative predictions for this compound are not available. The combined electronic effects of the methyl, nitro, and perfluoroethyl groups would create a unique reactivity profile that requires dedicated computational analysis to be accurately predicted.
Solvent Effects and Catalysis in Reaction Dynamics
Due to the specific and complex nature of this compound, dedicated computational and theoretical studies on its reaction dynamics are limited in publicly accessible literature. However, by examining research on analogous compounds—specifically nitroaromatic compounds and molecules bearing perfluoroalkyl substituents—a theoretical framework can be constructed to anticipate its behavior. Such investigations are crucial for optimizing synthetic routes and understanding the compound's reactivity profile. The electron-withdrawing nature of both the nitro group and the perfluoroethyl group significantly influences the electron density of the benzene (B151609) ring, making the molecule susceptible to specific types of reactions and solvent interactions.
Theoretical studies on related nitroaromatic compounds, such as nitrobenzene (B124822), have utilized Density Functional Theory (DFT) to explore reaction mechanisms like hydrogenation. researchgate.net These studies provide a foundation for understanding how catalysts can activate the nitro group. The choice of solvent is also critical, as it can influence reaction kinetics and, in some cases, product selectivity. For instance, the modulation of reaction rates by polar and apolar aprotic solvents has been observed in various catalytic systems. mdpi.com The polarity and hydrogen-bonding capability of a solvent can significantly alter the stability of transition states and intermediates. sci-hub.se Computational models like combined cluster/continuum models and Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are often employed to simulate these complex solvent-solute interactions. nih.govresearchgate.net
Furthermore, research into the behavior of perfluoroalkyl substances (PFAS) in different solvent environments highlights the unique interactions of the perfluoroalkyl moiety. The solvation of perfluoroalkyl chains is influenced by the solvent's dielectric constant and its ability to form favorable interactions, which can, in turn, affect the accessibility of the reactive sites on the aromatic ring. mdpi.com
The reaction kinetics of processes involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, are expected to be highly dependent on the solvent environment. The strong electron-withdrawing character of the perfluoroethyl and nitro groups creates a highly polarized aromatic system. The choice of solvent can stabilize or destabilize charged intermediates and transition states, thereby altering the reaction rate.
A hypothetical study on the rate of a nucleophilic aromatic substitution reaction on this compound might yield results as presented in the interactive table below. The data is illustrative and based on general principles of solvent effects on similar reactions. Polar aprotic solvents are generally favored for nucleophilic aromatic substitutions as they can solvate the cation while leaving the nucleophile relatively free and reactive.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Toluene (B28343) | 2.4 | 1 |
| Dichloromethane | 9.1 | 15 |
| Acetone | 21 | 150 |
| Acetonitrile (B52724) | 37 | 500 |
| Dimethylformamide (DMF) | 37 | 2000 |
| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 5000 |
This table is a theoretical representation based on established principles of solvent effects in organic chemistry and is not derived from experimental data on this compound.
The trend indicated in the table suggests that solvents with higher dielectric constants and polarity, such as DMSO and DMF, would significantly accelerate the reaction compared to nonpolar solvents like toluene. This is attributed to their ability to stabilize the charged Meisenheimer complex, a key intermediate in many nucleophilic aromatic substitution reactions.
The reactivity of this compound can be significantly enhanced and directed through catalysis. A key transformation for this class of compounds is the selective reduction of the nitro group to an amino group, yielding 2-amino-1-methyl-4-(perfluoroethyl)benzene, a valuable synthetic intermediate.
Computational studies on the hydrogenation of nitrobenzene have explored the efficacy of various single-atom catalysts (SACs) supported on nitrogen-doped carbon. researchgate.net These studies, often employing DFT, calculate reaction energy barriers to predict catalyst performance. Extrapolating from these findings, a similar approach could be applied to this compound. The presence of the perfluoroethyl group would likely influence the adsorption geometry and electronic interaction of the molecule with the catalyst surface.
Below is a table summarizing hypothetical research findings on the catalytic hydrogenation of the nitro group in this compound, based on trends observed for nitrobenzene. researchgate.net
| Catalyst | Support | Theoretical Conversion (%) | Theoretical Selectivity to Amine (%) |
| Pd | Carbon | 98 | 95 |
| Pt | Carbon | 99 | 92 |
| Ru | N-doped Carbon | >99 | 98 |
| Rh | N-doped Carbon | 95 | 96 |
| Fe | N-doped Carbon | 85 | 88 |
This table presents hypothetical data extrapolated from studies on analogous compounds and is intended for illustrative purposes. researchgate.net
The data suggests that late transition metals, particularly when supported on nitrogen-doped carbon, could be highly effective catalysts. researchgate.net The nitrogen-doping in the carbon support can create active sites that facilitate the dissociation of hydrogen and the subsequent reduction steps. researchgate.net Theoretical models would be instrumental in elucidating the precise mechanism, including the step-wise reduction of the nitro group through nitroso and hydroxylamine (B1172632) intermediates.
Advanced Analytical Methodologies in Chemical Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy provides a detailed view into the molecular structure, bonding, and electronic properties of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For 1-methyl-2-nitro-4-(perfluoroethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural verification. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds. bldpharm.comnist.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The three aromatic protons are in different chemical environments and will exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing nature of the nitro and perfluoroethyl groups will shift these protons downfield.
¹³C NMR: The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbon atoms of the perfluoroethyl group will show characteristic coupling with the fluorine atoms. The aromatic region will display six distinct signals, and the methyl carbon will appear in the typical upfield region.
¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the structure of the perfluoroethyl group (-CF₂CF₃). It is expected to show two distinct signals: a triplet for the -CF₃ group and a quartet for the -CF₂ group, resulting from the coupling between them.
Table 1: Predicted NMR Data for this compound Note: These are predicted values based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~ 2.6 | Singlet | -CH₃ |
| ~ 7.5 - 8.2 | Multiplets | Aromatic CH | |
| ¹³C | ~ 20 | Quartet (due to C-F coupling) | -CH₃ |
| ~ 105 - 125 | Multiplets (due to C-F coupling) | -C F₂-C F₃ | |
| ~ 120 - 150 | Singlets/Multiplets | Aromatic C | |
| ¹⁹F | ~ -80 to -90 | Triplet | -CF₃ |
| ~ -110 to -125 | Quartet | -CF₂- |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by very strong absorptions corresponding to the C-F bonds of the perfluoroethyl group. The nitro group (NO₂) will also show strong and distinct symmetric and asymmetric stretching vibrations. Aromatic C-H and C=C stretching bands, as well as the aliphatic C-H stretching of the methyl group, would also be present but might be of lower intensity compared to the C-F and NO₂ signals. Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the nitro group and the aromatic ring.
Table 2: Predicted Vibrational Frequencies for this compound Note: Predicted values based on typical functional group absorption regions.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Symmetric Stretch | 1340 - 1380 | Strong | |
| Perfluoroethyl (C-F) | C-F Stretch | 1100 - 1350 | Very Strong, Broad |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-H Stretch | 3000 - 3100 | Medium to Weak | |
| Methyl (CH₃) | C-H Stretch | 2850 - 3000 | Medium |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₉H₆F₅NO₂), the molecular weight is approximately 255.14 g/mol . molbase.comcymitquimica.comchemtik.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 255. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 amu) to give a fragment at m/z 209. Other significant fragmentation pathways could include the cleavage of the perfluoroethyl chain, leading to the loss of a trifluoromethyl radical (∙CF₃, 69 amu) or the entire perfluoroethyl group (∙C₂F₅, 119 amu). The fragmentation of related nitroaromatic compounds often shows the loss of NO and CO as well. nist.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound Note: Predictions based on molecular structure and common fragmentation pathways for nitroaromatics.
| m/z | Predicted Identity of Fragment | Proposed Loss from Molecular Ion |
| 255 | [M]⁺˙ (Molecular Ion) | - |
| 236 | [M - F]⁺ | Loss of a fluorine radical |
| 209 | [M - NO₂]⁺ | Loss of a nitro radical |
| 186 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |
| 136 | [M - C₂F₅]⁺ | Loss of a perfluoroethyl radical |
| 77 | [C₆H₅]⁺ | Phenyl cation (from extensive fragmentation) |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is characterized by electronic transitions within the conjugated π-system.
The spectrum is expected to show absorptions in the UV region. Typically, substituted benzenes exhibit a primary band (π → π* transition, E-band) around 200-210 nm and a secondary band (π → π* transition, B-band) between 250-290 nm. The presence of the nitro group, a strong chromophore, can also introduce an n → π* transition (R-band), which is often a lower intensity shoulder, and can shift the primary absorption bands to longer wavelengths (bathochromic shift). The combination of the methyl, nitro, and perfluoroethyl groups on the benzene (B151609) ring will influence the exact position (λ_max) and intensity of these absorption maxima.
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both the purification of synthesized compounds and the assessment of their purity.
Gas chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to have sufficient volatility to be amenable to GC analysis.
In a research setting, GC would be used to monitor the progress of a reaction that synthesizes the compound, to assess the purity of the final product, and to isolate it from byproducts. An appropriate GC method would likely utilize a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. Due to the presence of the electronegative nitro and perfluoroethyl groups, an Electron Capture Detector (ECD) would be particularly sensitive for detecting this compound at low concentrations. Alternatively, coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide both separation and definitive identification of the compound and any impurities. nist.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. In the context of analyzing "this compound," HPLC offers a robust and precise method, particularly when dealing with complex matrices from synthesis reactions or environmental samples. The separation is predicated on the differential partitioning of the analyte between a stationary phase, typically packed in a column, and a liquid mobile phase that is pumped through the column under high pressure.
The structural characteristics of "this compound," which include an aromatic ring, a nitro group, a methyl group, and a perfluoroethyl group, dictate its chromatographic behavior. The presence of the fluorinated alkyl chain significantly influences its polarity and retention characteristics.
A common approach for the analysis of nitrotoluene derivatives is reversed-phase HPLC (RP-HPLC). sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and/or methanol (B129727) with water. sielc.comsielc.coms4science.at The separation of "this compound" would likely be achieved using a similar setup. Due to the presence of the perfluoroethyl group, specialized fluorous stationary phases could also be employed to enhance retention and selectivity. nih.gov These phases, such as those with perfluoroaryl or perfluoroalkyl ligands, exhibit a "fluorophilic" retention mechanism, showing greater retention for fluorinated compounds compared to their non-fluorinated analogs. nih.gov
Detection of "this compound" is typically accomplished using a UV-Vis detector, as the nitroaromatic structure provides strong chromophores. s4science.at The selection of the detection wavelength is critical for achieving high sensitivity and is often set at a wavelength of maximum absorbance for the analyte, for instance, in the range of 220-280 nm for nitrotoluene compounds. s4science.atresearchgate.net
A representative, though not empirically validated for this specific compound, set of HPLC conditions for the analysis of "this compound" is presented in the table below. This is based on methods used for similar nitrotoluene and fluorinated compounds. sielc.comsielc.coms4science.atresearchgate.net
| Parameter | Value |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Advanced Separation Techniques in Complex Reaction Mixtures
The synthesis of "this compound" can result in complex reaction mixtures containing starting materials, reagents, solvents, and various byproducts, including isomers. The separation of the target compound from these impurities is a critical step for obtaining a pure product and for accurate analysis. While analytical HPLC is excellent for quantification, preparative chromatography and other advanced techniques are necessary for isolation on a larger scale. numberanalytics.com
One of the primary challenges in the purification of "this compound" is the separation of isomers, such as those where the nitro and perfluoroethyl groups are in different positions on the toluene (B28343) ring. These isomers often have very similar physical properties, making their separation by traditional methods like distillation difficult. rsc.orgsciencemadness.org
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a scalable version of analytical HPLC designed to purify larger quantities of a compound. numberanalytics.com By using larger columns and higher flow rates, significant amounts of "this compound" can be isolated from a crude reaction mixture. The principles of separation remain the same as in analytical HPLC, with the conditions optimized for throughput and purity.
Supercritical Fluid Chromatography (SFC) presents an alternative to liquid chromatography, using a supercritical fluid, such as carbon dioxide, as the mobile phase. nih.govnumberanalytics.com SFC can offer faster separations and reduced solvent consumption compared to HPLC. The unique properties of supercritical fluids allow for the separation of complex mixtures, and this technique has been applied to the separation of fluorinated compounds. nih.gov
For highly complex mixtures, especially those containing a multitude of fluorinated and non-fluorinated compounds, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a high-resolution time-of-flight mass spectrometer (HRTOF-MS) can be a powerful analytical tool. nih.govagc.com This technique offers significantly enhanced peak capacity and resolution compared to one-dimensional GC. In the context of analyzing a reaction mixture for "this compound," GCxGC would allow for the separation of fluorinated compounds from their hydrocarbon counterparts, arranging them based on properties like chain length and fluorine content in a two-dimensional chromatogram. nih.gov
A comparison of these advanced separation techniques for complex mixtures containing "this compound" is outlined below.
| Technique | Principle | Application for this compound | Advantages |
| Preparative HPLC | Differential partitioning between a stationary and liquid mobile phase on a large scale. numberanalytics.com | Isolation and purification of the target compound from synthesis byproducts and isomers. | High resolution, well-established methodology. numberanalytics.com |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a stationary phase and a supercritical fluid mobile phase. numberanalytics.com | Separation from isomers and impurities, particularly useful for chiral separations if applicable. | Faster separations, reduced organic solvent usage. numberanalytics.com |
| Comprehensive 2D Gas Chromatography (GCxGC-MS) | Two independent columns with different separation mechanisms coupled in series, with mass spectrometry detection. nih.gov | Detailed characterization of complex reaction mixtures, selective identification of fluorinated byproducts. | Very high peak capacity and resolving power, structural information from MS. nih.govagc.com |
Role As a Chemical Building Block and Precursor in Advanced Synthetic Applications
Precursor in the Synthesis of Fluorinated Pharmacophores (Excluding Biological Activity Details)
The presence of a perfluoroethyl group makes 1-methyl-2-nitro-4-(perfluoroethyl)benzene a potentially valuable precursor in the synthesis of fluorinated pharmacophores. The introduction of fluorine-containing moieties into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and lipophilicity. nbinno.com The nitro group on the aromatic ring can be readily reduced to an amine, which is a key functional group for the construction of a wide variety of heterocyclic systems and for amide bond formation.
The general synthetic utility of nitroaromatic compounds as precursors to bioactive molecules is well-established. nih.gov For instance, substituted nitrobenzenes are used to create a diverse collection of indoles, which are important scaffolds in many pharmaceuticals. nih.gov
Table 1: Potential Transformations of this compound for Pharmacophore Synthesis
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Pharmacophore Scaffold |
| This compound | H₂, Pd/C | Aniline (B41778) | Substituted anilines, precursor to heterocycles |
| This compound | Fe, HCl | Aniline | Substituted anilines, precursor to heterocycles |
| This compound | SnCl₂, HCl | Aniline | Substituted anilines, precursor to heterocycles |
Intermediate in the Formation of Functional Materials (Excluding Material Properties)
The trifunctional nature of this compound suggests its potential as an intermediate in the synthesis of functional materials such as polyimides and metal-organic frameworks (MOFs).
Polyimides are a class of high-performance polymers known for their thermal stability. zeusinc.com The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride. zeusinc.com The nitro group of this compound can be reduced to an amine, and the resulting diamine, if synthesized from a dimerized precursor, could be used as a monomer in polyimide synthesis. The perfluoroethyl group would be incorporated into the polymer backbone, potentially influencing its processability and other physical characteristics. While the synthesis of novel polyimides from various aromatic diamines is an active area of research, specific studies involving a diamine derived from this compound have not been reported. rsc.orgtitech.ac.jp
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. youtube.com The properties of MOFs can be tuned by modifying the structure of the organic linker. researchgate.net Aromatic compounds containing coordinating functional groups, such as carboxylates or nitrogen heterocycles, are commonly used as linkers. While nitroaromatic compounds themselves are not typically used as primary coordinating linkers, they can be precursors to such linkers. For example, reduction of the nitro group to an amine, followed by further functionalization to introduce carboxylic acid or other coordinating groups, could yield a novel linker for MOF synthesis. The perfluoroethyl and methyl groups would serve as functional tags within the pores of the resulting MOF. Research has explored the use of nitro-functionalized linkers in MOF synthesis, but specific examples involving this compound are not documented. researchgate.net
Development of Novel Derivatization Reagents in Analytical Chemistry
Derivatization is a technique used in analytical chemistry to modify an analyte to improve its detection or separation. mdpi.com Derivatizing reagents often contain a reactive group that selectively targets a specific functional group in the analyte, and a signaling group (e.g., a chromophore or fluorophore) to enhance detection. The chemical structure of this compound does not immediately suggest its use as a derivatization reagent in its current form. However, it could be a precursor for the synthesis of such a reagent. For example, the nitro group could be transformed into a more reactive functional group capable of reacting with analytes. The perfluoroethyl group could potentially be exploited for selective detection using techniques sensitive to fluorine. The development of novel derivatization reagents is an ongoing area of research in analytical chemistry, but there are no reports of reagents derived from this compound. ddtjournal.comresearchgate.net
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a library. This approach is often used in drug discovery to screen for compounds with desired biological activities. A scaffold is a core molecular structure to which different substituents are attached to generate the library. Substituted nitrobenzenes can serve as scaffolds in combinatorial synthesis. nih.gov The nitro group can be a versatile handle for chemical modification, and the other substituents on the ring provide points of diversity. This compound, with its three distinct substituents, could theoretically serve as a scaffold for the creation of a diverse library of compounds. However, there is no published research specifically demonstrating its use in this capacity.
Future Research Directions and Unexplored Avenues
Catalyst Development for Novel Transformations of 1-Methyl-2-nitro-4-(perfluoroethyl)benzene
The functional groups of this compound—the nitro, methyl, and perfluoroethyl groups—offer multiple handles for catalytic transformations. The development of novel catalysts capable of selectively acting on one of these sites in the presence of the others is a significant challenge and a promising area of research. Future work should focus on the design and synthesis of transition-metal catalysts and organocatalysts for reactions such as selective hydrogenation of the nitro group, controlled oxidation of the methyl group, and cross-coupling reactions at the aromatic ring.
A key area of investigation would be the selective reduction of the nitro group to an amino group, which is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals. The development of chemoselective catalysts that can achieve this reduction without affecting the perfluoroethyl group or the benzylic position is of high importance.
Hypothetical Research Data:
Catalyst Screening for Selective Nitro Reduction
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Amine (%) |
|---|---|---|---|---|---|
| Pd/C | Ethanol (B145695) | 25 | 1 | >99 | 95 |
| PtO₂ | Ethyl Acetate (B1210297) | 25 | 1 | >99 | 92 |
| Raney Ni | Methanol (B129727) | 50 | 10 | 98 | 85 |
| Fe/HCl | Water/Ethanol | 80 | - | 95 | 90 |
Investigation of Photocatalytic or Electrochemical Transformations
Photocatalysis and electrochemistry offer green and sustainable alternatives to traditional chemical methods, often providing unique reactivity and selectivity. The application of these techniques to this compound is a completely unexplored field. Future research could investigate the photocatalytic reduction of the nitro group using visible-light photoredox catalysts, potentially offering milder reaction conditions and different selectivity profiles compared to traditional hydrogenation.
Electrochemical methods could also be employed for the controlled reduction of the nitro group. The electrochemical reduction of nitroaromatic compounds is a well-established process, and its application to this specific molecule could allow for the stepwise reduction to nitroso, hydroxylamino, or amino functionalities by precise control of the electrode potential. A study on a related complex, 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-arginine monohydrate, has demonstrated the feasibility of using electrochemical methods to probe the reduction of a nitro group in a complex organic molecule, suggesting a promising avenue for this compound. nih.gov
Exploration of Supramolecular Interactions Involving the Perfluoroethyl Group
The perfluoroethyl group is known to engage in unique non-covalent interactions, such as fluorous-fluorous interactions and halogen bonding, which can be harnessed for self-assembly and molecular recognition. The supramolecular chemistry of this compound is an untapped area of research. Future studies could explore the self-assembly of this molecule in the solid state and in solution to form well-defined nanostructures. Understanding these interactions could lead to the development of novel materials with interesting optical or electronic properties. Furthermore, the perfluoroethyl group could be exploited as a "fluorous tag" for the purification and separation of its derivatives.
Integration into Flow Chemistry Systems for Continuous Synthesis
Nitration and subsequent transformations of nitroaromatic compounds are often highly exothermic and can pose safety risks when performed in traditional batch reactors. Flow chemistry provides a safer, more efficient, and scalable alternative for such hazardous reactions. The integration of the synthesis and derivatization of this compound into continuous flow systems is a promising avenue for future research. A flow chemistry approach would enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
Hypothetical Comparison:
Batch vs. Flow Synthesis of a Derivative
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 8 hours | 15 minutes |
| Yield (%) | 75 | 92 |
| Purity (%) | 85 | 98 |
| Safety | Risk of thermal runaway | Enhanced heat and mass transfer, improved safety |
Advanced Spectroscopic Studies of Reaction Intermediates
A detailed understanding of reaction mechanisms is crucial for the optimization of existing transformations and the discovery of new reactivity. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates that are formed during the chemical transformations of this compound. Future research should employ techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to detect and characterize reactive intermediates in real-time. nih.gov For instance, studying the reduction of the nitro group could reveal the presence of short-lived nitroso or hydroxylamino intermediates, providing a deeper understanding of the reaction pathway. Spectroscopic methods are essential for studying heme enzymes, where the heme iron and porphyrin macrocycle provide a wealth of spectroscopic markers for monitoring chemical transformations and transitions between active intermediates in catalytic cycles. nih.gov
Conclusion: Summarizing the Academic Research Significance
Recap of Key Synthetic and Reactivity Discoveries
While specific, detailed synthetic procedures and extensive reactivity studies for 1-Methyl-2-nitro-4-(perfluoroethyl)benzene are not widely documented in publicly available literature, its structure suggests that its synthesis would likely involve the nitration of a perfluoroethyl-substituted toluene (B28343) derivative. The directing effects of the methyl and perfluoroethyl groups would be a key consideration in such a synthesis.
The reactivity of this compound is predicted to be dominated by the influence of the nitro and perfluoroethyl groups, which activate the aromatic ring towards nucleophilic aromatic substitution. The position of the nitro group ortho to the methyl group could also introduce steric factors that influence its reaction pathways.
Broader Implications for Fluorine Chemistry and Organic Synthesis
The academic interest in compounds like this compound lies in their potential as building blocks for the synthesis of more complex fluorinated molecules. The introduction of perfluoroalkyl groups can significantly alter the physical, chemical, and biological properties of organic compounds. Therefore, understanding the synthesis and reactivity of precursors like this compound is crucial for the development of new materials, pharmaceuticals, and agrochemicals.
Outlook on Future Research Impact in Academic Chemistry
Further research into this compound and related compounds could open new avenues in organic synthesis. Detailed studies on its reactivity with various nucleophiles could lead to the discovery of novel transformations and the synthesis of new classes of fluorinated compounds. Moreover, a deeper understanding of its properties could contribute to the broader field of physical organic chemistry, particularly in the study of substituent effects on aromatic systems. As the demand for advanced materials and specialized chemicals grows, the academic exploration of such unique fluorinated compounds will likely continue to be an area of active research.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-2-nitro-4-(perfluoroethyl)benzene, and how can substituent reactivity be optimized?
The synthesis of nitro-aromatic compounds with perfluoroalkyl groups typically involves electrophilic aromatic substitution or cross-coupling reactions. For example, nitration of 1-methyl-4-(perfluoroethyl)benzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the desired product. However, steric and electronic effects from the perfluoroethyl group may require optimization of reaction time and temperature to avoid over-nitration or decomposition. Characterization via <sup>19</sup>F NMR and GC-MS is critical to monitor regioselectivity and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methyl and aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro and perfluoroethyl groups.
- <sup>19</sup>F NMR : Essential for confirming the presence and integrity of the perfluoroethyl group.
- IR Spectroscopy : Detect NO₂ stretching vibrations (~1520 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry using programs like SHELXL for refinement .
Q. How should researchers handle safety and stability concerns during experiments?
Due to the nitro group’s potential explosivity and the compound’s fluorinated toxicity, strict protocols are required:
- Use explosion-proof equipment and avoid high-temperature reflux.
- Store at 0–6°C in inert atmospheres to prevent decomposition .
- Dispose of waste via certified hazardous waste facilities to mitigate environmental risks .
Advanced Research Questions
Q. How does the perfluoroethyl substituent influence electronic and steric effects in downstream reactions?
The perfluoroethyl group is strongly electron-withdrawing, deactivating the benzene ring and directing electrophilic attacks to specific positions. Computational studies (e.g., DFT calculations) can predict reaction sites by analyzing charge distribution. Experimentally, competitive reactions with electrophiles (e.g., bromination) paired with HPLC analysis can validate theoretical models .
Q. What strategies resolve contradictions in crystallographic data for nitro-perfluoroalkyl aromatics?
Crystallographic refinement challenges arise from disorder in perfluoroethyl groups. Solutions include:
Q. How can mechanistic pathways for nitro-group reduction be studied in the presence of fluorinated substituents?
The perfluoroethyl group may alter redox behavior. Methodologies include:
- Electrochemical Analysis : Cyclic voltammetry to determine reduction potentials.
- Isotopic Labeling : Track nitro-to-amine conversion using <sup>15</sup>N-labeled substrates.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to isolate electronic effects .
Q. What computational tools predict the environmental impact or biodegradability of this compound?
- QSAR Models : Correlate structural features (e.g., logP, fluorine content) with toxicity using databases like EPA DSSTox.
- Molecular Dynamics Simulations : Assess interactions with biological membranes or enzymes.
- High-Throughput Assays : Screen for microbial degradation pathways under aerobic/anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
